Problem: Using 4-fluoro-3-hydroxybenzoic acid requires extra esterification before OH functionalization, increasing cost and cycle time. Solution: Methyl 4-fluoro-3-hydroxybenzoate (CAS 214822-96-5) with pre-installed methyl ester enables direct O-alkylation, glycosylation, or sulfonation under mild base, no carboxyl deprotection needed. Key advantages: • Eliminates protection step - saves time/reagents • High solubility in acetone, DCM for scalable API synthesis • C4-fluorine enhances metabolic stability and lipophilicity (XLogP3 1.5) • Melting point 90-94 °C for easy handling Supplied with COA, ready for global dispatch.
Methyl 4-fluoro-3-hydroxybenzoate (CAS 214822-96-5) is a highly versatile, orthogonally functionalized fluorinated aromatic building block widely utilized in pharmaceutical development, agrochemical formulation, and advanced materials science. Featuring a methyl-protected carboxylate, a reactive C3-hydroxyl group, and a C4-fluorine atom, this compound is engineered for precise late-stage functionalization. The pre-installed methyl ester provides immediate orthogonal reactivity, allowing for direct etherification or glycosylation at the hydroxyl site without the need for additional protection steps. With a well-defined melting point of 90–94 °C and an XLogP3 of 1.5, it offers excellent solubility in polar aprotic solvents (such as acetone and dichloromethane), making it highly processable for scalable organic synthesis and API manufacturing workflows[1].
Substituting Methyl 4-fluoro-3-hydroxybenzoate with its free acid counterpart (4-Fluoro-3-hydroxybenzoic acid) or non-fluorinated analogs (Methyl 3-hydroxybenzoate) introduces significant process inefficiencies and performance deficits. Utilizing the free acid requires an additional, yield-consuming esterification step to protect the carboxylate before any base-catalyzed coupling at the hydroxyl group can occur, increasing reagent costs and cycle times. Furthermore, the free acid exhibits poor solubility in standard aprotic solvents, complicating scale-up. Conversely, omitting the fluorine atom by using Methyl 3-hydroxybenzoate alters the pKa of the adjacent hydroxyl group, reducing its reactivity under mild basic conditions and stripping the final molecule of the metabolic stability and lipophilicity that the C4-fluorine provides [1].
In the synthesis of complex aryl glycosides (e.g., gastrodin analogs), Methyl 4-fluoro-3-hydroxybenzoate allows for direct coupling at the C3-hydroxyl group using mild bases like K2CO3 in acetone. Using the free acid comparator requires a prior protection step, which typically incurs a 10–15% yield penalty and adds a full synthetic cycle. The pre-installed methyl ester ensures that nucleophilic attack is restricted to the hydroxyl oxygen, streamlining the production of anti-influenza agents and other bioactive molecules [1].
| Evidence Dimension | Synthetic Steps to Aryl Ether/Glycoside |
| Target Compound Data | 1 step (Direct coupling) |
| Comparator Or Baseline | 4-Fluoro-3-hydroxybenzoic acid (2 steps: Esterification + Coupling) |
| Quantified Difference | Elimination of 1 synthetic step and avoidance of ~15% protection-step yield loss |
| Conditions | Base-catalyzed etherification in anhydrous acetone at 56 °C |
Eliminating a protection step directly reduces raw material costs, solvent waste, and reactor time in commercial API synthesis.
The thermal properties of Methyl 4-fluoro-3-hydroxybenzoate significantly differentiate it from its free acid precursor. The methyl ester exhibits a melting point of 90.0–94.0 °C, whereas 4-Fluoro-3-hydroxybenzoic acid melts at a much higher 214–218 °C. This drastic reduction in lattice energy translates to significantly faster dissolution kinetics in organic solvents such as dichloromethane and methanol at ambient temperatures, reducing the need for prolonged heating or aggressive agitation during the preparation of reaction mixtures .
| Evidence Dimension | Melting Point / Thermal Phase Transition |
| Target Compound Data | 90.0–94.0 °C |
| Comparator Or Baseline | 4-Fluoro-3-hydroxybenzoic acid (214–218 °C) |
| Quantified Difference | >120 °C reduction in melting point |
| Conditions | Standard atmospheric pressure thermal analysis |
Lower melting points and faster dissolution profiles reduce energy consumption and improve mixing efficiency in large-scale batch reactors.
The combination of the methyl ester and the fluorine atom optimizes the lipophilicity of Methyl 4-fluoro-3-hydroxybenzoate, yielding a computed XLogP3 of 1.5. This moderate lipophilicity is ideal for liquid-liquid extraction workflows, allowing the compound and its immediate downstream derivatives to partition efficiently into organic phases (e.g., ethyl acetate or dichloromethane) during aqueous workups. In contrast, the highly polar free acid comparator frequently requires aggressive acidification and exhaustive extraction volumes to isolate, complicating downstream purification [1].
| Evidence Dimension | Partitioning Behavior (XLogP3) |
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 4-Fluoro-3-hydroxybenzoic acid (XLogP3 < 1.0) |
| Quantified Difference | Enhanced organic phase solubility and extraction efficiency |
| Conditions | Standard biphasic aqueous/organic extraction conditions |
Superior organic solubility minimizes solvent usage and accelerates phase separation during industrial-scale purification.
The presence of the highly electronegative fluorine atom at the C4 position exerts a strong inductive effect on the adjacent C3-hydroxyl group, lowering its pKa relative to the non-fluorinated Methyl 3-hydroxybenzoate. This increased acidity allows the hydroxyl group to be efficiently deprotonated by mild, inexpensive bases such as potassium carbonate (K2CO3) rather than requiring strong bases like sodium hydride (NaH). This enables robust etherification reactions under milder conditions, minimizing side reactions and improving the overall purity profile of the resulting intermediates [1].
| Evidence Dimension | Base Requirement for Hydroxyl Deprotonation |
| Target Compound Data | Mild base (K2CO3) sufficient |
| Comparator Or Baseline | Methyl 3-hydroxybenzoate (Requires stronger bases for equivalent kinetics) |
| Quantified Difference | Enables use of safer, cheaper bases with fewer side reactions |
| Conditions | Alkylation/etherification in polar aprotic solvents |
The ability to use mild bases enhances process safety, reduces reagent costs, and prevents base-catalyzed degradation of sensitive substrates.
Directly leverages the pre-protected carboxylate and mild base compatibility for the synthesis of complex aryl glycosides, such as gastrodin analogs and anti-influenza agents, without unwanted transesterification or the need for intermediate protection steps [1].
Takes advantage of the compound's excellent solubility and low melting point to prepare concentrated stock solutions in DMSO or dichloromethane for automated parallel synthesis of fluorinated drug candidates [1].
Utilizes the optimized lipophilicity (XLogP3 = 1.5) to synthesize fluorinated herbicides or fungicides that require specific partition coefficients for optimal leaf cuticle penetration and environmental stability [1].
Irritant